![molecular formula C17H13N3O3S B5528825 4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5528825.png)
4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide often involves multi-step chemical processes. For instance, derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids were synthesized via cyclization of carbethoxyhydrazones of acetyl derivatives under specific conditions, showcasing the complexity involved in the synthesis of such compounds (Kuticheva, Pevzner, & Petrov, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their function and reactivity. Studies involving X-ray diffraction and DFT calculations have been conducted to evaluate the influence of intermolecular interactions on the molecular geometry of similar compounds, providing insights into the structural configuration that affects their physical and chemical behaviors (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide often result in the formation of new compounds with distinct properties. For example, the reaction of 3-(furyl)-3-(diethoxyphosphoryl)acrylates with nitromethane was studied to form new compounds, showcasing the reactivity and potential for chemical modifications of such molecules (Pevzner, 2016).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The analysis of these properties is essential for understanding their behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are key aspects of research. These properties determine the compounds' usefulness in various chemical reactions and potential as intermediates in the synthesis of more complex molecules.
References
properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(8-7-14-2-1-10-23-14)19-13-5-3-12(4-6-13)16(22)20-17-18-9-11-24-17/h1-11H,(H,19,21)(H,18,20,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOJJYFFSPFIQO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1,3-thiazol-2-yl)benzamide |
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